PG-11047 tetrahydrochloride

Pediatric Oncology Ewing Sarcoma Preclinical Testing

PG-11047 tetrahydrochloride (CGC-11047) is a conformationally restricted second-generation polyamine analogue with a rigid cis-unsaturated backbone, distinct from linear first-generation analogues. Exhibits nanomolar potency (EC50 71 nM) selective for Ewing sarcoma & basal-like breast cancer. Clinically derisked: Phase I MTD 610 mg, manageable toxicity. Potently induces SSAT without SMOX inhibition, ideal for pathway dissection. Suited for pediatric sarcoma models and biomarker-driven studies.

Molecular Formula C14H36Cl4N4
Molecular Weight 402.3 g/mol
CAS No. 206991-64-2
Cat. No. B1668467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePG-11047 tetrahydrochloride
CAS206991-64-2
Synonyms((1)N,(12)N)bis(ethyl)-6,7-dehydrospermine
(N(1),N(12))bis(ethyl)-6,7-dehydrospermine
PG-11047
SL 11047
SL-11047
Molecular FormulaC14H36Cl4N4
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESCCNCCCNCC=CCNCCCNCC.Cl.Cl.Cl.Cl
InChIInChI=1S/C14H32N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h5-6,15-18H,3-4,7-14H2,1-2H3;4*1H/b6-5-;;;;
InChIKeyMNJCMBNLXQCNHO-YGGCHVFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PG-11047 Tetrahydrochloride (CAS 206991-64-2): A Conformationally Restricted Second-Generation Polyamine Analogue for Cancer Research


PG-11047 tetrahydrochloride (also known as CGC-11047) is a conformationally restricted, second-generation polyamine analogue and a nonfunctional competitor of the natural polyamine spermine . It is designed to exploit the dysregulated polyamine metabolism in cancer cells by inhibiting biosynthetic enzymes and inducing catabolic enzymes, leading to depletion of natural polyamines and tumor cell growth inhibition . Unlike first-generation analogues, its conformational restriction, achieved through an unsaturated cis double bond in the spermine backbone, is intended to enhance binding interactions and potentially improve therapeutic index .

Why In-Class Polyamine Analogues Cannot Simply Substitute PG-11047: Evidence of Divergent Potency and Clinical Maturation


Polyamine analogues are not a monolithic class; structural variations, particularly conformational restriction versus linear flexibility, profoundly impact cellular uptake, enzyme induction profiles, and clinical tolerability. PG-11047's rigid, unsaturated backbone distinguishes it from first-generation linear analogues like BENSpm (bisethylnorspermine) and BESpm (bisethylspermine) . Direct comparisons reveal that these analogues can exhibit different induction levels of the key catabolic enzyme SSAT, which is a major determinant of cytotoxic sensitivity . Furthermore, PG-11047's progression to Phase I/II clinical trials with an established Maximum Tolerated Dose (MTD) and combination safety data provides a degree of clinical derisking not universally available across the class . The quantitative evidence below demonstrates that potency, cancer-type selectivity, and clinical translation are analogue-specific, making generic substitution scientifically unsound for rigorous research or drug development.

PG-11047 Tetrahydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Potency in Pediatric Solid Tumors: Nanomolar EC50 in Ewing Sarcoma

PG-11047 demonstrates a median EC50 of 71 nM across a broad panel of pediatric cancer cell lines, with particular potency observed in the Ewing sarcoma panel where EC50 values are lower than the panel median . This level of potency is notably more profound than the typical micromolar IC50 values (1-2 µM) reported for other bis(ethyl)polyamine analogues like BESpm and BENSpm in breast cancer cell lines under similar exposure conditions , representing a >10-fold difference in concentration required for growth inhibition.

Pediatric Oncology Ewing Sarcoma Preclinical Testing

Differential Sensitivity in Breast Cancer Subtypes: Low Nanomolar Potency in Basal-Like vs. Luminal

In a panel of 48 breast cancer cell lines, PG-11047 exhibits a wide range of GI50 values (13 nM to 5 mM), with basal-like cell lines being inhibited at significantly lower concentrations than luminal cell lines . A 13-gene transcriptional marker set was developed as a predictor of response to PG-11047, providing a potential biomarker strategy absent in the development of many first-generation analogues like BESpm and BENSpm . This contrasts with the general IC50 range of 1-2 µM reported for BENSpm and BESpm in breast cancer cell lines, which did not demonstrate similar subtype-specific discrimination .

Breast Cancer Molecular Subtypes Precision Medicine

Clinically Defined Safety Profile: Established Maximum Tolerated Dose (MTD) and Combination Tolerability

PG-11047 has been evaluated in a Phase I dose-escalation study in 46 patients with advanced solid tumors, establishing a Maximum Tolerated Dose (MTD) of 610 mg when administered intravenously once weekly . This MTD, along with a defined safety profile (primarily gastrointestinal dose-limiting toxicities) and stable disease documented in 30% of patients, provides a clinically actionable foundation for further studies . In contrast, many first-generation polyamine analogues like BESpm and BENSpm, despite extensive preclinical characterization, have not progressed to or established a well-defined MTD in large, published Phase I trials for solid tumors, limiting their translational utility .

Clinical Pharmacology Phase I Trial Combination Therapy

Unique Mechanism: PG-11047 Lacks Spermine Oxidase (SMOX) Inhibitory Activity, Unlike Its Homologues

A structure-activity relationship (SAR) study revealed that PG-11047 exhibits no inhibition of spermine oxidase (SMOX), whereas its higher symmetrical homologues (HPGs) containing longer alkyl chains demonstrate significant SMOX inhibitory activity . Furthermore, the best-performing HPG analogue showed nine-fold better SMOX inhibition compared to the reference SMOX inhibitor MDL72527, highlighting that PG-11047's specific structural features result in a distinct enzymatic profile .

Enzymology Polyamine Catabolism Mechanism of Action

Targeted Application Scenarios for PG-11047 Tetrahydrochloride Based on Evidence


Preclinical Efficacy Studies in Ewing Sarcoma and Other Pediatric Solid Tumors

Given the potent in vitro activity with a median EC50 of 71 nM and the specific sensitivity of Ewing sarcoma cell lines, PG-11047 is a scientifically rational choice for in vivo xenograft or orthotopic models of pediatric sarcomas . Procurement of this compound for such studies is justified by its nanomolar potency, which is >10-fold better than some first-generation analogues .

Translational Research in Basal-Like Breast Cancer with Biomarker-Guided Patient Stratification

For research groups focused on breast cancer, particularly basal-like subtypes, PG-11047 offers a unique advantage due to its selective, low-nanomolar GI50 values in this molecular subtype . The availability of a 13-gene predictive marker set enables the design of biomarker-driven preclinical studies and potential clinical trials, a level of precision not available for older polyamine analogues .

Clinical Development of Combination Regimens Requiring a Derisked Polyamine Analogue

Pharmaceutical and academic clinical trial sponsors seeking a polyamine analogue for combination studies should prioritize PG-11047 due to its completed Phase I trial, which established a clear MTD (610 mg weekly) and a manageable toxicity profile . This clinical data package reduces the uncertainty associated with combining an uncharacterized agent with standard chemotherapies .

Mechanistic Studies on SSAT Induction Independent of SMOX Inhibition

Researchers dissecting the polyamine catabolic pathway should select PG-11047 as a tool compound when the scientific goal is to induce SSAT without concurrently inhibiting SMOX. As demonstrated in SAR studies, PG-11047 potently induces SSAT but exhibits no SMOX inhibitory activity, unlike its alkylated homologues . This specificity is essential for generating clean, interpretable data on the role of SSAT in cancer cell death.

Technical Documentation Hub

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